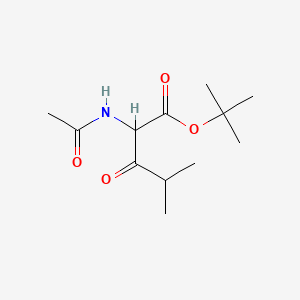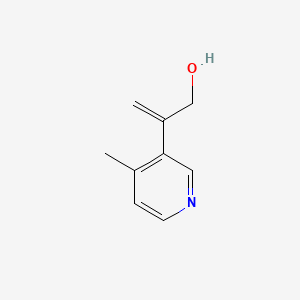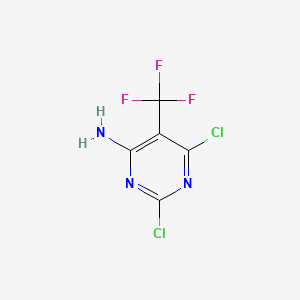
2-(Chloromethyl)-1-methoxy-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1-methoxy-3-methylbenzene, also known as 3-methyl-2-(chloromethyl)anisole, is an organic compound with the molecular formula C9H11ClO. This compound is characterized by a benzene ring substituted with a chloromethyl group, a methoxy group, and a methyl group. It is a derivative of anisole and is used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methoxy-3-methylbenzene typically involves the chloromethylation of 1-methoxy-3-methylbenzene (m-cresol). The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chloromethylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed:
- Substituted derivatives (e.g., amines, ethers)
- Oxidized products (e.g., aldehydes, carboxylic acids)
- Reduced products (e.g., methyl derivatives)
科学的研究の応用
2-(Chloromethyl)-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-1-methoxy-3-methylbenzene involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form new carbon-carbon or carbon-heteroatom bonds. The methoxy group on the benzene ring also influences the reactivity by donating electron density through resonance, stabilizing the intermediate carbocation formed during reactions.
類似化合物との比較
2-(Chloromethyl)-1-methoxybenzene: Lacks the methyl group, making it less sterically hindered.
2-(Chloromethyl)-1-methylbenzene: Lacks the methoxy group, reducing its electron-donating ability.
2-(Bromomethyl)-1-methoxy-3-methylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and physical properties.
Uniqueness: 2-(Chloromethyl)-1-methoxy-3-methylbenzene is unique due to the combined presence of the chloromethyl, methoxy, and methyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis, offering versatility in forming various derivatives.
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
2-(chloromethyl)-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,6H2,1-2H3 |
InChIキー |
KYHNGZVOQOUGKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)




![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)

![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)


